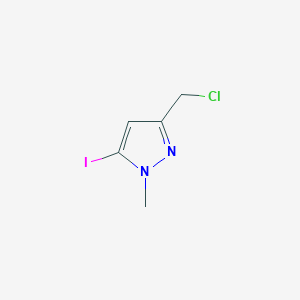

3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole

CAS No.: 2226182-57-4

Cat. No.: VC6989041

Molecular Formula: C5H6ClIN2

Molecular Weight: 256.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2226182-57-4 |

|---|---|

| Molecular Formula | C5H6ClIN2 |

| Molecular Weight | 256.47 |

| IUPAC Name | 3-(chloromethyl)-5-iodo-1-methylpyrazole |

| Standard InChI | InChI=1S/C5H6ClIN2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3 |

| Standard InChI Key | NRINZBPWPZUNJT-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)CCl)I |

Introduction

The chloromethyl group introduces reactivity toward nucleophilic substitution, while the iodine atom enables participation in metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) . The methyl group at N-1 enhances steric stability, a feature observed in related compounds like 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole .

Synthesis and Optimization

Iodination Strategies

A plausible synthesis route involves iodination of a pre-functionalized pyrazole precursor. For example, 5-chloro-1-methyl-1H-pyrazole could undergo electrophilic iodination using I₂/HIO₃ in refluxing acetic acid, analogous to the method reported for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole (75% yield) . Key steps include:

-

Electrophilic Attack: I⁺ generation via HIO₃/I₂ redox system.

-

Regioselectivity: Iodination occurs preferentially at the 5-position due to electron-withdrawing effects of the chloromethyl group .

-

Purification: Flash chromatography (silica gel, petroleum ether/ethyl acetate) isolates the product .

Chloromethylation

Introducing the chloromethyl group may involve:

-

Mannich Reaction: Reaction of 5-iodo-1-methyl-1H-pyrazole with formaldehyde and HCl.

-

Chloromethylation Reagents: Use of chloromethyl methyl ether (MOM-Cl) under acidic conditions .

Challenges include controlling polyhalogenation and preserving the iodine substituent. Modulating reaction temperature (0–25°C) and stoichiometry (1:1.2 substrate:chloromethylating agent) could optimize yields .

Structural and Spectroscopic Characterization

NMR Spectroscopy

Comparative data from analogous compounds suggest the following spectral features:

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Crystallography

While no crystal structure exists for this compound, related iodopyrazoles exhibit:

-

Planar Pyrazole Rings: Dihedral angles <5° between ring atoms .

-

Halogen Bonding: I⋯N interactions (3.5–3.7 Å) influencing solid-state packing .

Reactivity and Applications

Cross-Coupling Reactions

The iodine atom facilitates transformations such as:

-

Sonogashira Coupling: With terminal alkynes to form aryl alkynes .

-

Suzuki-Miyaura Coupling: With boronic acids for biaryl synthesis .

Functionalization of Chloromethyl Group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume